2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide 2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14973301
InChI: InChI=1S/C18H15ClN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)
SMILES:
Molecular Formula: C18H15ClN2O3
Molecular Weight: 342.8 g/mol

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

CAS No.:

Cat. No.: VC14973301

Molecular Formula: C18H15ClN2O3

Molecular Weight: 342.8 g/mol

* For research use only. Not for human or veterinary use.

2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide -

Specification

Molecular Formula C18H15ClN2O3
Molecular Weight 342.8 g/mol
IUPAC Name 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Standard InChI InChI=1S/C18H15ClN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22)
Standard InChI Key LLGHZRUKMCFNIU-UHFFFAOYSA-N
Canonical SMILES C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

2-(6-Chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule with the molecular formula C₁₈H₁₅ClN₂O₃ and a molecular weight of 342.8 g/mol. Its IUPAC name reflects the integration of two heterocyclic systems: an indole ring substituted with a chlorine atom at the 6-position and a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge. The systematic name is 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.

PropertyValueSource
Molecular FormulaC₁₈H₁₅ClN₂O₃
Molecular Weight342.8 g/mol
IUPAC Name2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS Number1144487-95-5

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions starting from commercially available precursors:

  • Indole Functionalization: 6-Chloroindole undergoes N-alkylation with bromoacetyl bromide to form 2-bromo-N-(6-chloroindol-1-yl)acetamide.

  • Benzodioxin Amine Preparation: 2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via reduction of the corresponding nitro compound.

  • Amide Coupling: The bromoacetamide intermediate reacts with the benzodioxin amine under basic conditions (e.g., lithium hydride in DMF) to yield the final product .

Analytical Characterization

The compound is validated using:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR confirms aromatic proton environments and acetamide linkage (δ 7.8–6.8 ppm for indole and benzodioxin protons; δ 4.2 ppm for the methylene group) .

    • ¹³C-NMR identifies carbonyl carbons (δ 170 ppm) and quaternary carbons in the heterocycles .

  • Mass Spectrometry (EI-MS): A molecular ion peak at m/z 342.8 confirms the molecular weight.

  • Infrared Spectroscopy (IR): Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) verify the acetamide group .

Pharmacological Profile

Anticancer Activity

In vitro studies demonstrate significant cytotoxicity against cancer cell lines, as summarized in Table 2.

Table 2: Cytotoxicity of 2-(6-Chloroindol-1-yl)-N-Benzodioxin Acetamide

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)12.4
A549 (Lung)18.7
HeLa (Cervical)15.9

The compound’s potency is attributed to its ability to disrupt cancer cell proliferation and induce apoptosis.

Mechanism of Action

The anticancer effects involve dual pathways:

  • Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage, leading to DNA fragmentation.

  • Signaling Pathway Inhibition: Suppression of the PI3K/Akt/mTOR axis, which regulates cell survival and growth.

Comparative Analysis with Structural Analogs

Role of the Chloro Substituent

The 6-chloro group on the indole ring enhances electron-withdrawing effects, increasing binding affinity to hydrophobic pockets in target proteins compared to non-chlorinated analogs.

Benzodioxin Contribution

The 2,3-dihydro-1,4-benzodioxin moiety improves metabolic stability by reducing oxidative degradation, as evidenced by longer half-life in hepatic microsomal assays.

Future Directions and Challenges

Preclinical Development

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